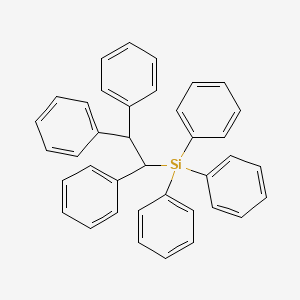

Triphenyl(1,2,2-triphenylethyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H32Si |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

triphenyl(1,2,2-triphenylethyl)silane |

InChI |

InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)38(33-23-11-3-12-24-33)39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |

InChI Key |

OOKGNODSGMQGBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Triphenyl 1,2,2 Triphenylethyl Silane and Its Derivatives

Fundamental Reactivity Patterns of the Carbon-Silicon Bond

The carbon-silicon (C-Si) bond is a cornerstone of organosilicon chemistry, and its reactivity is dictated by several key factors, including bond polarity, strength, and the ability of silicon to form hypervalent species. accessscience.commasterorganicchemistry.com Unlike the relatively nonpolar carbon-carbon (C-C) bond, the C-Si bond possesses notable ionic character due to the difference in electronegativity between carbon (2.55) and silicon (1.90). This polarization results in a partial positive charge on the silicon atom and a partial negative charge on the carbon atom, making the silicon atom susceptible to nucleophilic attack and the carbon atom susceptible to electrophilic attack. masterorganicchemistry.com

The C-Si bond is generally weaker than the C-C bond, while the silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds are significantly stronger. This disparity is a primary driver for many organosilane reactions, particularly cross-coupling reactions where the formation of a strong Si-O or Si-F bond provides the thermodynamic impetus for the transformation. The activation of the C-Si bond often involves the formation of pentacoordinate or hexacoordinate silicon intermediates, which are more reactive towards electrophilic cleavage. This ability to expand its coordination sphere is a key difference between silicon and carbon chemistry. accessscience.com

| Bond | Bond Energy (kJ/mol) | Polarity |

| C-C | ~346 | Nonpolar |

| C-Si | ~301 | Polar (Cδ--Siδ+) |

| Si-O | ~452 | Highly Polar |

| Si-F | ~582 | Highly Polar |

| This table presents approximate average bond energies, which can vary based on the specific molecular structure. |

The cleavage of the C-Si bond can be initiated by various reagents. For instance, aryl-silicon bonds are readily broken by electrophilic reagents, while benzyl-silicon bonds can be cleaved by nucleophilic attack at the silicon center, a process facilitated by the stabilization of the resulting carbanion. masterorganicchemistry.com For a sterically encumbered molecule like triphenyl(1,2,2-triphenylethyl)silane, the accessibility of the C-Si bonds to reagents would be severely restricted, suggesting that harsh reaction conditions might be necessary to induce cleavage. wikipedia.org

Mechanistic Elucidation of Organosilane Transformations

Mechanistic studies are crucial for understanding and optimizing the reactions of organosilanes. These investigations shed light on the pathways of bond formation and cleavage, the movement of silyl (B83357) groups within molecules, and the factors that control the three-dimensional arrangement of atoms in the products.

Studies on Silyl Migration Mechanisms in Catalytic Processes

Silyl migration, the intramolecular movement of a silyl group from one atom to another, is a fundamental process in organosilane chemistry. These migrations are key steps in various catalytic reactions, including hydrosilylations and cross-coupling events. youtube.com For example, reversible metal-to-metal silyl migration has been observed in diruthenium complexes, where a silyl group moves between the two metal centers. youtube.com

In other systems, silyl groups can migrate from a metal catalyst to a ligand. A notable example is the domino silyl-Prins/aryl migration process, where a silyl group attached to a vinyl moiety participates in a cyclization, followed by the migration of an aryl group from the silicon to an adjacent carbon atom. The mechanism is believed to proceed through an oxocarbenium ion, which is attacked by the vinylsilane to form a tertiary carbocation that is stabilized by the silicon atom. The steric and electronic properties of the substituents on the silicon atom can significantly influence the rate and pathway of these migration processes. youtube.com

Investigation of Novel Pathways for Bond Formation and Molecular Assembly

Organosilanes are versatile reagents for constructing complex molecules through novel bond-forming strategies. The activation of the C-Si bond, often through the formation of hypervalent silicon intermediates with fluoride (B91410) activators, is a key principle in these transformations. This activation facilitates transmetalation in palladium-catalyzed cross-coupling reactions. numberanalytics.com

Recent research has explored photoredox-catalyzed radical group transfer reactions, where vinyl and alkynyl silanes are coupled with sp3-hybridized carbon centers. Another innovative approach is the regiodivergent hydroalkylation of vinylsilanes, where the choice of ligand on a nickel catalyst dictates whether a linear or branched product is formed. Mechanistic experiments in these systems suggest the involvement of radical intermediates. These methods highlight the ongoing development of new ways to leverage the unique properties of the C-Si bond for molecular assembly.

Understanding Stereochemical Outcomes in Organosilane Reactions

Controlling the stereochemistry at the silicon center is a significant challenge and a major focus of modern organosilicon chemistry. Organosilanes with a stereogenic silicon center, known as chiral organosilanes, are valuable tools in asymmetric synthesis and as mechanistic probes.

Significant progress has been made in the synthesis of Si-stereogenic compounds. Dynamic kinetic asymmetric transformations (DYKAT) have been developed using chiral catalysts to convert racemic silanes into enantiopure Si-stereogenic silyl ethers. wikipedia.org The proposed mechanism involves the reversible formation of a catalyst-bound silyl species that epimerizes, allowing for the preferential formation of one product enantiomer. wikipedia.org Another strategy involves the desymmetrization of prochiral organosilanes through transition-metal-catalyzed C-H activation and silylation. These methods provide access to optically active monohydrosilanes, which can be converted into a variety of other chiral silicon compounds with high stereospecificity. The ability to control the stereochemical outcome is essential for the application of organosilanes in fields like medicinal chemistry and materials science.

Participation in Complex Organic Transformations

The unique electronic properties of organosilanes allow them to participate in a variety of complex organic reactions, including cycloadditions, where they can influence the reactivity and selectivity of the transformation.

Application of Silane (B1218182) Analogues in Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The reaction typically involves an electron-rich diene and an electron-poor dienophile. The introduction of silicon-containing substituents onto either the diene or dienophile can modulate their electronic properties and, consequently, the rate and selectivity of the reaction.

While specific examples involving triphenyl(1,2,2-triphenylethyl)silane in Diels-Alder reactions are not documented, the general principles can be applied. A silyl group can act as a "silent" substituent or be used to control the regioselectivity of the cycloaddition. For instance, vinylsilanes can function as dienophiles. The silicon group in the resulting cycloadduct can then be further transformed, making it a versatile synthetic handle. The reaction proceeds via a concerted mechanism, where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed in a single step. The stereochemistry of the reactants is retained in the product, making the reaction highly stereospecific. The use of silane analogues in such cycloadditions expands the synthetic utility of this classic transformation, allowing for the construction of complex cyclic systems.

Role in Carbon-Carbon Bond Forming Reactions

The utility of organosilicon compounds in the formation of carbon-carbon bonds is a cornerstone of modern synthetic organic chemistry. While specific studies focusing exclusively on triphenyl(1,2,2-triphenylethyl)silane in this context are not extensively documented, the reactivity of closely related triphenylsilyl derivatives provides a strong basis for understanding its potential applications. The core of this reactivity lies in the ability of the silicon atom to stabilize adjacent carbanions or to function as a precursor to reactive silylmetallic species.

One of the foundational methods for creating a carbon-silicon bond, which is a prerequisite for many C-C bond-forming reactions, involves the addition of silylmetallic compounds to unsaturated carbon frameworks. For instance, triphenylsilyllithium and triphenylsilylpotassium have been shown to add to the double bond of 1,1-diphenylethylene (B42955) and triphenylethylene. lookchem.com The synthesis of triphenyl(1,2,2-triphenylethyl)silane itself can be achieved through the reaction of triphenylsilyllithium with triphenylethylene. lookchem.com This reaction underscores the nucleophilic character of the triphenylsilyl anion, which readily attacks the electrophilic carbon of the olefin.

A general strategy for forming benzylic C-Si bonds, which can be precursors for further C-C bond formation, involves the coupling of benzylic halides with arylhalosilanes. nsf.gov While traditional methods using organolithium or Grignard reagents can be low-yielding and incompatible with various functional groups, alternative methods like sonication-promoted Barbier-type reactions have shown high efficiency. nsf.gov These milder conditions expand the scope for creating sterically hindered and functionalized organosilanes. nsf.gov

The following table summarizes representative conditions for the formation of C-Si bonds, a key step for subsequent C-C bond-forming reactions involving silane derivatives.

| Reactants | Reagents | Product | Yield (%) | Reference |

| Triphenylethylene | Triphenylsilyllithium | Triphenyl(1,2,2-triphenylethyl)silane | 62 | lookchem.com |

| 1,1-Diphenylethylene | Triphenylsilyllithium | Triphenyl(2,2-diphenylethyl)silane | 80 | lookchem.com |

| Benzylic Bromide, Phenylchlorosilane | Mg, Sonication (Barbier-type) | Benzylic Silane | 94 | nsf.gov |

| 4-Fluorobenzyl Bromide, Phenylchlorosilane | Mg, Sonication | 4-Fluorobenzyl(phenyl)silane | 58 | nsf.gov |

Once the organosilane is formed, the silicon group can be exploited to facilitate carbon-carbon bond formation. For example, α-silyl carbanions, generated by deprotonation of a C-H bond alpha to the silicon atom, are powerful nucleophiles for alkylation reactions. The synthesis of triphenyl(1,2,2-triphenylethyl)silane can also be achieved by the metalation of triphenyl(diphenylmethyl)silane with n-butyllithium, followed by treatment with benzyl (B1604629) chloride, demonstrating the formation of a stabilized carbanion adjacent to the silicon atom that then attacks the electrophilic benzyl chloride. lookchem.com

Electrophilic and Nucleophilic Activation of Silane Derivatives

The activation of silane derivatives, including those like triphenyl(1,2,2-triphenylethyl)silane, can proceed through either electrophilic or nucleophilic pathways, unlocking a diverse range of chemical transformations.

Electrophilic Activation

Electrophilic activation typically involves the interaction of the silane with a Lewis acid or a protic acid. In the context of derivatives of triphenyl(1,2,2-triphenylethyl)silane, the bulky phenyl groups on both the silicon and the ethyl backbone would significantly influence the accessibility of the silicon center and the C-Si bond.

Studies on related systems show that protonation of certain organosilanes in superacids, such as triflic acid (TfOH), can lead to highly reactive cationic intermediates. nih.gov For example, the protonation of 5-styryl-1,2,4-oxadiazoles in Brønsted superacids occurs at a nitrogen atom and the α-carbon of the vinyl group, forming a reactive dicationic species. nih.gov While not a direct analogue, this illustrates the principle of generating highly electrophilic centers through protonation. In the case of a molecule like triphenyl(1,2,2-triphenylethyl)silane, acid-mediated cleavage of the C-Si bond could potentially occur, generating a triphenylsilyl cation or a related electrophilic species, although the stability of the resulting carbocation would be a critical factor.

The following table illustrates examples of electrophilic activation of related organosilicon compounds.

| Substrate | Activating Agent | Key Intermediate/Product | Application | Reference |

| 5-Arylacetylene-1,2,4-oxadiazoles | Triflic Acid (TfOH) | Vinyl Cations | Hydroarylation | nih.gov |

| 5-Styryl-1,2,4-oxadiazoles | Brønsted Superacids | N,C-Diprotonated Species | Electrophilic Addition | nih.gov |

Nucleophilic Activation

Nucleophilic activation of silanes is a more common and synthetically versatile strategy. This typically involves a nucleophile attacking the silicon atom, leading to a hypervalent silicon intermediate that can then undergo further reaction. Common nucleophilic activators include fluoride ions, alkoxides, and hydroxides.

For triphenylsilane (B1312308) derivatives, nucleophilic activation is central to their use in reduction and hydrosilylation reactions. msu.edualfa-chemistry.com The reaction of trimethyl(trifluoromethyl)silane (Ruppert's reagent) with chromones and activated alkenes in the presence of a nucleophilic initiator exemplifies this principle, proceeding via a nucleophilic 1,4-trifluoromethylation. chimicatechnoacta.ru

In the case of triphenyl(1,2,2-triphenylethyl)silane, a nucleophile would attack the silicon center. The extreme steric hindrance from the six phenyl groups (three on silicon and three on the ethyl chain) would make this approach challenging. However, under suitable conditions, this could lead to cleavage of the C-Si bond, liberating a triphenylethyl anion. The feasibility of this process would depend heavily on the nature of the nucleophile and the reaction conditions.

The generation of silylmetallic reagents like triphenylsilyllithium from triphenylsilane or a related precursor is a prime example of nucleophilic activation, where a strong base or a reducing agent effectively generates a nucleophilic silicon species. lookchem.com This nucleophilic triphenylsilyl anion is then capable of participating in a variety of bond-forming reactions, including the synthesis of triphenyl(1,2,2-triphenylethyl)silane itself. lookchem.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Triphenyl 1,2,2 Triphenylethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic and organometallic compounds, providing unparalleled insight into the connectivity and environment of atoms within a molecule. For triphenyl(1,2,2-triphenylethyl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR is utilized to map out its hydrogen, carbon, and silicon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy is instrumental in defining the number and types of hydrogen atoms present in a molecule. In triphenyl(1,2,2-triphenylethyl)silane, the spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. This complexity arises from the overlapping signals of the numerous non-equivalent phenyl protons on both the triphenylsilyl and triphenylethyl moieties. The integration of this region would correspond to the total number of aromatic protons. The aliphatic protons of the ethyl bridge would present distinct signals, with their chemical shifts and coupling patterns providing crucial information about their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. The spectrum of triphenyl(1,2,2-triphenylethyl)silane would display a series of signals corresponding to the different carbon environments. The aromatic carbons of the phenyl groups would resonate in the typical downfield region of approximately δ 125-145 ppm. The ipso-carbons, directly attached to the silicon atom, would likely show a distinct chemical shift. The aliphatic carbons of the ethyl linker would appear at significantly higher field, providing clear evidence for the ethyl bridge connecting the triphenylsilyl and triphenylmethyl groups.

As with ¹H NMR, specific ¹³C NMR data for the title compound is scarce. However, data for analogous compounds like (4-bromophenyl)dimethyl(phenyl)silane show aromatic carbons in the range of δ 124-138 ppm rsc.org.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environments

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon center. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. For triphenyl(1,2,2-triphenylethyl)silane, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. The precise chemical shift would be characteristic of a tetraorganosilane with four carbon substituents. The typical range for such compounds can vary, but for reference, the ²⁹Si NMR chemical shift for (4-bromophenyl)dimethyl(phenyl)silane is reported at δ -7.49 ppm rsc.org.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation compared to Electron Ionization (EI), often leading to a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. For triphenyl(1,2,2-triphenylethyl)silane (C₃₈H₃₂Si), the expected molecular weight is approximately 516.23 g/mol . In a CI-MS experiment, a strong signal corresponding to this mass (or [M+H]⁺ at m/z 517.24) would be anticipated.

Fragmentation in CI-MS, though less extensive than in EI-MS, can still provide valuable structural information. Common fragmentation pathways for organosilanes involve the cleavage of silicon-carbon bonds. For triphenyl(1,2,2-triphenylethyl)silane, fragments corresponding to the loss of phenyl groups (C₆H₅) or the triphenylsilyl cation ([Si(C₆H₅)₃]⁺) would be expected.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and silicon in this case) within the compound. This data is crucial for confirming the empirical and molecular formula. For triphenyl(1,2,2-triphenylethyl)silane, with the molecular formula C₃₈H₃₂Si, the theoretical elemental composition is approximately:

Carbon (C): 88.32%

Hydrogen (H): 6.24%

Silicon (Si): 5.45%

Experimental results from elemental analysis should closely match these calculated values to validate the proposed molecular formula. An early synthesis of triphenyl(1,2,2-triphenylethyl)silane reported found silicon content of 5.42% and 5.59%, which is in close agreement with the calculated value of 5.45% lookchem.com.

Data Tables

Table 1: Expected NMR Data for Triphenyl(1,2,2-triphenylethyl)silane

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | ~7.0 - 8.0 (multiplet) | Aromatic protons on phenyl groups. |

| Varies (aliphatic region) | Protons of the ethyl bridge. | |

| ¹³C | ~125 - 145 | Aromatic carbons. |

| Varies (aliphatic region) | Carbons of the ethyl bridge. | |

| ²⁹Si | Characteristic shift for tetraorganosilane | A single resonance is expected. |

Table 2: Expected Mass Spectrometry Data for Triphenyl(1,2,2-triphenylethyl)silane

| Technique | Expected m/z | Interpretation |

| CI-MS | ~517 | Protonated molecular ion ([M+H]⁺). |

| Various | Fragments from the loss of phenyl or triphenylethyl groups. |

Table 3: Elemental Analysis Data for Triphenyl(1,2,2-triphenylethyl)silane (C₃₈H₃₂Si)

| Element | Theoretical % | Experimental % (if available) |

| Carbon (C) | 88.32 | Not available |

| Hydrogen (H) | 6.24 | Not available |

| Silicon (Si) | 5.45 | 5.42, 5.59 lookchem.com |

X-ray Diffraction Studies for Solid-State Molecular Architecture

While specific crystallographic data for Triphenyl(1,2,2-triphenylethyl)silane is not prominently available in published literature, the application of single-crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional molecular structure of complex organosilanes in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, which are critical for understanding the steric and electronic effects governing the molecule's conformation.

For large, sterically crowded molecules like Triphenyl(1,2,2-triphenylethyl)silane, X-ray diffraction is indispensable for elucidating how the bulky phenyl and triphenylethyl substituents arrange themselves around the central silicon atom to minimize steric strain. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular model.

In the general academic practice for analogous sterically hindered silanes, X-ray diffraction studies reveal key structural features. For instance, studies on various tetraphenylsilane (B94826) derivatives and other bulky organosilanes consistently show significant distortions from ideal tetrahedral geometry around the silicon center. researchgate.netrsc.org These distortions are a direct consequence of intramolecular steric repulsion between the large organic substituents.

Key parameters obtained from such an analysis would include:

Si-C Bond Lengths: The lengths of the silicon-carbon bonds connecting the triphenylsilyl group and the triphenylethyl group. In sterically congested silanes, these bonds are often elongated compared to less hindered silanes. nih.goviucr.org

C-Si-C Bond Angles: The angles between the carbon atoms directly bonded to the silicon atom. These would be expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the voluminous phenyl groups.

Intramolecular Interactions: The analysis can reveal close contacts between atoms, such as non-bonded H···H or C···H interactions, which provide insight into the forces that stabilize the observed conformation in the solid state.

Crystal Packing: The study also describes how individual molecules are arranged relative to one another in the crystal lattice, which is influenced by weak intermolecular forces like van der Waals interactions. The non-polar, bulky nature of Triphenyl(1,2,2-triphenylethyl)silane would likely lead to a packing arrangement that maximizes density without strong directional interactions.

A hypothetical X-ray diffraction analysis of Triphenyl(1,2,2-triphenylethyl)silane would involve growing a suitable single crystal, a process that can be challenging for large, flexible molecules. Once a crystal is obtained, it is mounted on a diffractometer, and data is collected, typically at low temperatures to minimize thermal vibrations. The resulting data would be processed to solve and refine the structure, yielding the precise atomic coordinates.

The table below illustrates the type of crystallographic data that would be generated from such a study, with placeholder values for Triphenyl(1,2,2-triphenylethyl)silane based on typical data for similar large organosilanes. iucr.org

| Parameter | Description | Expected Value/Range |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Likely a low-symmetry system (Monoclinic or Triclinic) due to the molecule's complex shape. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or P-1 |

| a, b, c (Å) | The dimensions of the unit cell. | 10-30 Å |

| α, β, γ (°) | The angles of the unit cell. | α=γ=90°, β > 90° (for Monoclinic) |

| Volume (ų) | The volume of the unit cell. | >2000 ų |

| Z | The number of molecules per unit cell. | 2 or 4 |

| Si-C Bond Length (Å) | Average length of the four Si-C bonds. | 1.87 - 1.92 Å |

| C-Si-C Bond Angle (°) | Range of angles around the silicon atom. | 105 - 115° |

This structural information is definitive and complements data from spectroscopic methods like NMR and mass spectrometry, providing a complete picture of the molecule's architecture. For sterically hindered systems, such as those containing bulky tert-butyl or triaryl groups, understanding the solid-state structure is fundamental to rationalizing the compound's chemical reactivity and physical properties. electronicsandbooks.comnih.gov

Theoretical and Computational Studies on the Electronic Structure and Reactivity of Triphenyl 1,2,2 Triphenylethyl Silane

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Interactive Data Table: Comparison of Bond Parameters in a Related Silane (B1218182)

| Parameter | Value | Reference Compound |

| Si-C Bond Length (Å) | 1.855 - 1.883 | Triphenyl(prop-2-yn-1-yl)silane |

| C-Si-C Bond Angle (°) | 106.05 - 110.58 | Triphenyl(prop-2-yn-1-yl)silane |

Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles

Specific computational modeling of reaction pathways for Triphenyl(1,2,2-triphenylethyl)silane has not been reported. However, the general principles of computational chemistry can be applied to hypothesize its reactivity. hydrophobe.org The exploration of potential energy surfaces (PES) is a fundamental approach to understanding reaction mechanisms. ethz.ch For a molecule like Triphenyl(1,2,2-triphenylethyl)silane, computational methods could be employed to investigate reactions such as nucleophilic substitution at the silicon center or reactions involving the bulky organic substituents.

The process would involve identifying stationary points on the PES, corresponding to reactants, products, and transition states. ethz.ch By calculating the energies of these points, a reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics. For a sterically congested molecule, computational modeling would be particularly valuable in elucidating the role of steric hindrance in transition state geometries and activation energies.

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

While experimental spectroscopic data for Triphenyl(1,2,2-triphenylethyl)silane are not available in the public domain, computational methods can predict various spectroscopic parameters. Techniques such as Density Functional Theory (DFT) are commonly used to calculate parameters that can be correlated with experimental spectra like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.

For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. Similarly, chemical shifts in NMR spectroscopy can be calculated to aid in the structural elucidation of the molecule. The accuracy of these predictions is often validated by comparing the computed spectra with experimentally obtained data for the same or structurally similar compounds. In the absence of experimental data for the title compound, a computational prediction would serve as a valuable reference for future experimental work.

In Silico Studies of Conformational Dynamics and Stereochemical Control

The conformational landscape of a flexible molecule like Triphenyl(1,2,2-triphenylethyl)silane is expected to be complex due to the numerous rotatable bonds associated with the phenyl and ethyl groups. In silico methods, such as molecular dynamics (MD) simulations or systematic conformational searches, are powerful tools to explore the accessible conformations and their relative energies. nih.gov

Frontier Orbital Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For Triphenyl(1,2,2-triphenylethyl)silane, a frontier orbital analysis would likely show that the HOMO is distributed over the electron-rich phenyl rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the silicon atom and the antibonding orbitals of the Si-C bonds, indicating that the silicon center is the likely site for nucleophilic attack.

The electron density distribution, which can also be calculated using quantum chemical methods, would provide a more detailed picture of the charge distribution within the molecule. This would highlight the electronegative and electropositive regions, further informing predictions about its reactivity and intermolecular interactions. The interaction between the bonding orbital of a reactant and the empty p orbital of a silylene, for example, is a key step in certain silane reactions. researchgate.net

Interactive Data Table: Key Concepts in Frontier Orbital Analysis

| Concept | Description | Relevance to Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally suggests higher reactivity. |

| Electron Density | Distribution of electrons in the molecule | Highlights nucleophilic and electrophilic sites. |

Applications of Triphenyl 1,2,2 Triphenylethyl Silane in Advanced Materials Science

Role as Adhesion Promoters and Coupling Agents in Composite Materials

There is no available research or documentation to support the use of Triphenyl(1,2,2-triphenylethyl)silane as an adhesion promoter or coupling agent in composite materials. Organosilane coupling agents typically possess a dual-functionality, with one part of the molecule capable of reacting with an inorganic substrate and the other with an organic polymer matrix. shinetsusilicone-global.comresearchgate.net The structure of Triphenyl(1,2,2-triphenylethyl)silane, a bulky, sterically hindered molecule, does not feature the typical reactive groups (e.g., alkoxy, amino, epoxy) that are common in commercially utilized silane (B1218182) coupling agents for promoting adhesion. shinetsusilicone-global.comccl.net

Integration into Polymeric Systems for Enhanced Performance

Specific data on the integration of Triphenyl(1,2,2-triphenylethyl)silane into polymeric systems for performance enhancement is not present in the available scientific literature.

Incorporation into Coatings, Adhesives, and Sealants for Improved Interfacial Properties

There is no documented evidence of Triphenyl(1,2,2-triphenylethyl)silane being incorporated into coatings, adhesives, or sealants to improve interfacial properties. The selection of a silane for these applications is highly dependent on its ability to form a stable interface between the substrate and the polymer, a role for which this specific compound has not been identified. mdpi.com

Contribution to the Design of Materials with Tailored Functionalities

No research has been found that details the contribution of Triphenyl(1,2,2-triphenylethyl)silane to the design of materials with tailored functionalities. The synthesis of this compound has been described, but its subsequent use in materials design has not been reported in the available literature. mdpi.com

Potential in Organic Electronics and Optical Materials (as a general area for organosilicon compounds)

While organosilicon compounds, in general, are explored for their potential in organic electronics and optical materials, there are no specific studies or data available regarding Triphenyl(1,2,2-triphenylethyl)silane in these fields. nih.govsigmaaldrich.com The bulky triphenylsilyl group can be found in some materials designed for organic light-emitting diodes (OLEDs) to enhance thermal and chemical stability, but there is no literature to suggest that Triphenyl(1,2,2-triphenylethyl)silane itself has been investigated for such applications. sigmaaldrich.com Chemical suppliers list this compound as a rare chemical for early discovery research, which may indicate its potential for investigation, but as of now, no such research has been published.

Future Directions and Emerging Research Avenues in Triphenyl 1,2,2 Triphenylethyl Silane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Future synthetic strategies for Triphenyl(1,2,2-triphenylethyl)silane and related bulky silanes are expected to prioritize green chemistry principles. This involves a shift away from stoichiometric reagents, such as the organolithium compounds used in historical syntheses, towards catalytic, atom-economical reactions. lookchem.comnih.gov A key area of development is the use of earth-abundant metal catalysts, such as those based on cobalt, iron, or nickel, to replace precious metals like platinum. nih.govresearchgate.net For instance, efficient cobalt-based catalytic systems have been developed for the synthesis of alkoxysilanes under mild conditions, which could be adapted for creating precursors to complex silanes. nih.gov

Another sustainable approach is the use of hydrosilylation, an atom-economic reaction that is fundamental to the synthesis of many organosilanes. nih.govresearchgate.net Research into developing catalysts that can selectively functionalize silanes, even in the presence of multiple reactive sites, will be crucial for creating complex structures with high efficiency. researchgate.net The goal is to devise synthetic routes that generate minimal waste and avoid harsh reaction conditions, aligning with the increasing demand for sustainable chemical manufacturing. mdpi.com

Discovery of Novel Catalytic Systems for Highly Selective Silane (B1218182) Transformations

The discovery of new catalysts is paramount for unlocking the full potential of sterically hindered silanes. Research is moving towards systems that offer high selectivity and can operate under mild conditions. One innovative frontier is biocatalysis, where enzymes are engineered for non-native reactions. For example, a cytochrome P450 monooxygenase has been evolved to efficiently catalyze the selective oxidation of hydrosilanes to silanols, a transformation that avoids the formation of disiloxane (B77578) byproducts common in traditional chemical methods. nih.gov Such enzymatic systems could offer unparalleled selectivity in modifying specific positions on a complex scaffold like Triphenyl(1,2,2-triphenylethyl)silane.

In the realm of transition-metal catalysis, modular systems using nickel and other earth-abundant metals are being developed for reactions like alkene isomerization. researchgate.net Furthermore, palladium-catalyzed C-H silylation is emerging as a powerful tool for constructing complex silacycles from readily available starting materials. acs.org The rational design of these catalytic systems, which involves tuning ligands and reaction conditions, allows for precise control over regioselectivity and stereoselectivity, even with sterically demanding substrates. acs.org

Table 1: Emerging Catalytic Systems for Silane Transformations

| Catalyst System | Transformation | Key Advantage | Relevant Findings |

|---|---|---|---|

| Evolved Cytochrome P450 | Selective Silane Oxidation | High selectivity, mild conditions, avoids disiloxane formation. | nih.gov |

| Cobalt-based Complexes | Alkene Hydrosilylation | Utilizes earth-abundant metal, air- and moisture-stable. | nih.gov |

| Modular Ni(0)/Silane | Alkene Isomerization | Air-tolerant reagents, tunable system. | researchgate.net |

| Palladium Catalysis | C-H Silylation | High efficiency and step economy for building complex molecules. | acs.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing the novel synthetic and catalytic methods described above requires sophisticated analytical tools. Advanced in-situ spectroscopic techniques are becoming indispensable for monitoring complex chemical reactions in real-time. nih.govyoutube.com Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation, providing crucial kinetic data that aids in reaction optimization. rsc.org

For catalytic processes, operando spectroscopy, which studies the catalyst under actual working conditions, provides deep mechanistic insights. youtube.com By observing surface species, identifying reaction intermediates, and probing the intrinsic kinetics, researchers can understand how a catalyst functions. youtube.com This knowledge is critical for rationally improving catalyst activity, selectivity, and stability. youtube.com The application of these in-situ methods to the synthesis or transformation of Triphenyl(1,2,2-triphenylethyl)silane could elucidate complex reaction mechanisms involving sterically crowded intermediates.

Table 2: Advanced In-Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Information Gained | Relevance to Organosilane Chemistry |

|---|---|---|

| In-situ IR/Raman Spectroscopy | Identification of reaction intermediates, kinetic data, catalyst surface species. | Monitoring hydrosilylation reactions, understanding catalyst deactivation. nih.govyoutube.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, reaction progress, host-guest interactions. | Characterizing complex silane products and their complexes. rsc.org |

Rational Design and Synthesis of Silane-Based Materials with Precisely Tuned Properties

The unique steric bulk of Triphenyl(1,2,2-triphenylethyl)silane, conferred by its multiple phenyl groups, makes it an intriguing building block for advanced materials. The field of organosilane chemistry is increasingly focused on the rational design of materials where molecular structure dictates macroscopic properties. researchgate.netacs.org Organofunctional silanes act as "bridges" to promote adhesion between inorganic substrates and organic polymers, a property that can be exploited to create robust composite materials. mdpi.com

By incorporating bulky silanes like Triphenyl(1,2,2-triphenylethyl)silane as monomers or additives, it may be possible to create materials with precisely tuned characteristics. For example, hyperbranched polymers (HBPs) containing silicon have garnered significant interest for applications in coatings, adhesives, and nanoscience due to their unique architectures. mdpi.com The steric hindrance of the triphenylethyl and triphenylsilyl moieties could be used to design materials with high thermal stability, specific optical properties, or controlled porosity. The surface modification of nanomaterials with silanes is another active area, used to improve dispersion and create functional nanocomposites for applications ranging from energy harvesting to advanced coatings. mdpi.com

Interdisciplinary Research at the Interface of Organosilane Chemistry, Catalysis, and Functional Materials Science

The most significant breakthroughs involving complex molecules like Triphenyl(1,2,2-triphenylethyl)silane are expected to emerge from interdisciplinary research. The convergence of synthetic organosilane chemistry, catalysis, and materials science is creating a powerful synergy. mdpi.comresearchgate.net For instance, the development of novel catalytic methods (Section 7.2) directly enables the synthesis of new silane-based polymers and materials (Section 7.4). mdpi.com

This interdisciplinary approach is evident in the development of functional surfaces, such as UV-absorbing coatings created from silane monomers or antimicrobial fabrics functionalized using silane coupling chemistry. researchgate.netacs.org The design of these materials requires an understanding of organic synthesis, surface chemistry, and the desired end-use application. researchgate.netmdpi.com Future research on Triphenyl(1,2,2-triphenylethyl)silane could involve its use as a molecular building block in supramolecular chemistry or as a component in advanced composites, requiring collaboration between synthetic chemists, materials scientists, and engineers to explore its full potential. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Triphenyl(1,2,2-triphenylethyl)silane |

| Triphenylsilyllithium |

| Triphenylethylene |

| Silanol |

| Disiloxane |

| Alkoxysilane |

| n-Butyllithium |

| Alkynyllithium |

| 2-hydroxy-4-(3-triethoxysilylpropoxy) diphenylketone |

| 3-aminopropyltriethoxysilane (APTES) |

| Trimethyl silane |

| 1-bromo-3-iodobenzene |

| 4-iodothiophene |

Q & A

Q. What are the established synthetic routes for Triphenyl(1,2,2-triphenylethyl)silane, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic addition of triphenylsilyllithium to triphenylethylene in tetrahydrofuran (THF) under an inert atmosphere. Critical conditions include:

- Reagents : Triphenylsilyllithium (0.020 mole) and triphenylethylene (5.12 g, 0.020 mole).

- Reaction Time : 1 hour at room temperature.

- Purification : Two recrystallizations from a benzene-ethanol mixture yield 62% pure product (m.p. 171–172°C). Key factors for optimization include maintaining anhydrous conditions and slow addition of reagents to minimize side reactions .

Q. Which spectroscopic and analytical techniques are recommended for characterizing Triphenyl(1,2,2-triphenylethyl)silane?

- Melting Point Analysis : Confirms purity (171–172°C) and matches literature values.

- Infrared (IR) Spectroscopy : Identifies Si–C and aromatic C–H stretching vibrations.

- Elemental Analysis : Validates the molecular formula (C₃₅H₃₂Si) by quantifying silicon content (expected: 5.45%; observed: 5.42–5.59%) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substituent geometry.

Advanced Research Questions

Q. How does the steric bulk of the triphenylethyl group influence the compound's reactivity in organometallic reactions?

The bulky triphenylethyl group introduces significant steric hindrance, which:

- Stabilizes intermediates by preventing unwanted side reactions (e.g., dimerization).

- Modifies reaction kinetics by slowing down nucleophilic attack at the silicon center. This steric effect is comparable to observations in fluorinated triphenylsilane derivatives, where bulky substituents enhance thermal stability .

Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound?

- Reproduce Synthesis : Ensure strict adherence to stoichiometry, solvent purity, and inert atmosphere as per original protocols .

- Cross-Validation : Use complementary techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation).

- Controlled Recrystallization : Optimize solvent ratios (e.g., benzene:ethanol) to eliminate polymorphic variations.

Q. What role does the silicon center play in the electronic properties of Triphenyl(1,2,2-triphenylethyl)silane, and how can this be computationally modeled?

The silicon atom acts as an electron-deficient center due to its low electronegativity, polarizing adjacent C–Si bonds. Computational approaches include:

- Density Functional Theory (DFT) : To map electron density distribution and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : To simulate steric effects on reaction pathways. Related studies on trimethylsilane derivatives demonstrate silicon’s role in stabilizing charge-transfer complexes .

Q. What are the documented applications of Triphenyl(1,2,2-triphenylethyl)silane in materials science or organic synthesis?

- Precursor for Silicon-Based Polymers : Its robust Si–C bonds enable incorporation into thermally stable resins.

- Surface Modification : The triphenylethyl group may enhance adhesion in composite materials, similar to vinylsilane coupling agents .

- Catalyst Design : Bulky silanes are explored as ligands in asymmetric catalysis to control stereoselectivity .

Q. How does the compound's stability under varying thermal or oxidative conditions compare to related silanes?

- Thermal Stability : Decomposition occurs above 250°C, higher than less bulky silanes due to steric protection of the Si center.

- Oxidative Resistance : The aromatic groups provide partial shielding against oxidation, though prolonged air exposure leads to silanol formation. Comparative studies with trimethyl(fluorophenyl)silanes show analogous stability trends under inert atmospheres .

Methodological Notes

- Contradiction Analysis : If yields vary, systematically adjust reaction parameters (e.g., solvent polarity, temperature gradients) and characterize intermediates.

- Data Reproducibility : Archive raw spectral data and elemental analysis reports in open-access repositories for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.